molecular formula C10H14N2O2 B13600707 (S)-N-(3-(1-Amino-2-hydroxyethyl)phenyl)acetamide

(S)-N-(3-(1-Amino-2-hydroxyethyl)phenyl)acetamide

Cat. No.: B13600707
M. Wt: 194.23 g/mol
InChI Key: WIHOVWQHRWHMMP-SNVBAGLBSA-N
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Description

(S)-N-(3-(1-Amino-2-hydroxyethyl)phenyl)acetamide is a chiral compound with significant applications in various scientific fields. This compound features an amino group and a hydroxyethyl group attached to a phenyl ring, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(3-(1-Amino-2-hydroxyethyl)phenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitroacetophenone.

    Reduction: The nitro group is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

    Acetylation: The resulting amine is then acetylated using acetic anhydride to form the acetamide derivative.

    Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems for efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(3-(1-Amino-2-hydroxyethyl)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

(S)-N-(3-(1-Amino-2-hydroxyethyl)phenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its interactions with enzymes and receptors.

    Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-N-(3-(1-Amino-2-hydroxyethyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyethyl groups facilitate binding to active sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism.

Comparison with Similar Compounds

Similar Compounds

    ®-N-(3-(1-Amino-2-hydroxyethyl)phenyl)acetamide: The enantiomer of the compound with different biological activity.

    N-(3-(1-Amino-2-hydroxyethyl)phenyl)acetamide: The racemic mixture containing both (S)- and ®-enantiomers.

    N-(3-(1-Amino-2-hydroxyethyl)phenyl)propionamide: A similar compound with a propionamide group instead of an acetamide group.

Uniqueness

(S)-N-(3-(1-Amino-2-hydroxyethyl)phenyl)acetamide is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties compared to its enantiomers and racemic mixtures. This uniqueness makes it valuable for targeted research and applications.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

N-[3-[(1S)-1-amino-2-hydroxyethyl]phenyl]acetamide

InChI

InChI=1S/C10H14N2O2/c1-7(14)12-9-4-2-3-8(5-9)10(11)6-13/h2-5,10,13H,6,11H2,1H3,(H,12,14)/t10-/m1/s1

InChI Key

WIHOVWQHRWHMMP-SNVBAGLBSA-N

Isomeric SMILES

CC(=O)NC1=CC=CC(=C1)[C@@H](CO)N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(CO)N

Origin of Product

United States

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